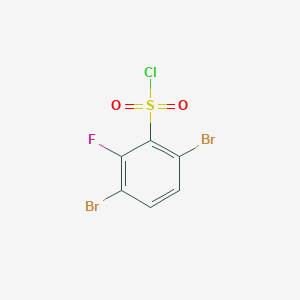

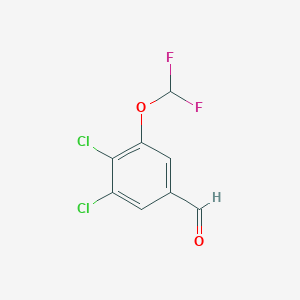

![molecular formula C7H3Br3N2S B1446372 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole CAS No. 1239277-96-3](/img/structure/B1446372.png)

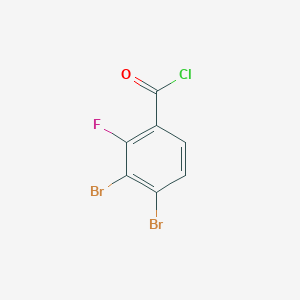

4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole

説明

4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole is a chemical compound with the CAS Number: 1239277-96-3 . It has a molecular weight of 387.9 .

Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) motif has been extensively researched . A library of 26 D–A compounds based on the BTZ group has been synthesized . By varying the donor groups while keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties have been systematically modified .Molecular Structure Analysis

The electronic structure and delocalization in benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole), and 4,8-dibromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) were studied using X-ray diffraction analysis and ab initio calculations by EDDB and GIMIC methods .Chemical Reactions Analysis

Electron donor–acceptor (D–A) systems based on the BTZ motif have been used in photovoltaics or as fluorescent sensors . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole has a molecular weight of 387.9 .科学的研究の応用

Organic Electronics

BDBT: serves as a monomer for the synthesis of light-emitting and conducting polymers . These polymers are crucial in the development of organic electronics, which include flexible displays, photovoltaic cells, and organic light-emitting diodes (OLEDs). The bromine atoms in BDBT enhance its reactivity in aromatic nucleophilic substitution reactions, which is beneficial for creating various electronic components.

Organic Photovoltaics

The electron-withdrawing nature of BDBT makes it an attractive building block for organic photovoltaic components . Its incorporation into solar cell materials can improve power conversion efficiencies due to its ability to facilitate electron delocalization and charge transfer processes.

Dye-Sensitized Solar Cells

BDBT derivatives have been used to create novel organic sensitizers for dye-sensitized solar cells (DSSCs) . These sensitizers, which absorb sunlight and convert it into electrical energy, benefit from BDBT’s electron-deficient properties, leading to narrow HOMO-LUMO gaps and improved photovoltaic performance.

Fluorescent Sensors

The benzo[c][1,2,5]thiadiazole core of BDBT is known for its fluorescent properties, making it suitable for use in fluorescent sensors . These sensors can detect various environmental and biological analytes by emitting light upon interaction with specific molecules.

Organophotocatalysis

BDBT-based compounds have potential applications as visible-light organophotocatalysts . These catalysts can initiate and accelerate chemical reactions upon exposure to visible light, which is a greener alternative to traditional energy-intensive processes.

Synthesis of OLEDs and Organic Solar Cell Components

The reactivity of BDBT, especially in cross-coupling reactions, is essential for the synthesis of components used in OLEDs and organic solar cells . The selective formation of mono-arylated derivatives of BDBT allows for fine-tuning the electronic properties of these components, which is critical for optimizing device performance.

Safety and Hazards

The safety information for 4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole is available in the Material Safety Data Sheet (MSDS) . It is recommended to avoid heat, flames, and sparks . Possible hazardous combustion products include carbon monoxide, nitrogen oxides, hydrogen bromide, and sulfur oxides .

作用機序

Target of Action

Compounds with similar structures, such as benzo[c][1,2,5]thiadiazole derivatives, have been extensively researched for use in photovoltaics and as fluorescent sensors .

Mode of Action

It’s worth noting that benzo[c][1,2,5]thiadiazole (btz) motif, which is a part of this compound, is known to be a strongly electron-accepting moiety .

Biochemical Pathways

Btz-containing compounds have been researched for photocatalytic applications, suggesting they may interact with light-induced biochemical pathways .

Result of Action

Btz-containing compounds have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .

Action Environment

It’s worth noting that the use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry .

特性

IUPAC Name |

4-bromo-7-(dibromomethyl)-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br3N2S/c8-4-2-1-3(7(9)10)5-6(4)12-13-11-5/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMSKOKXCCSNUII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

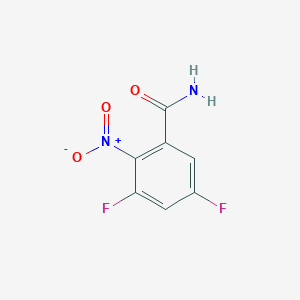

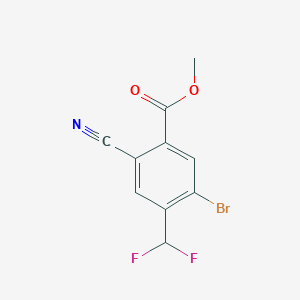

![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1446301.png)

![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B1446310.png)